
(4-Chloro-2-(methoxymethoxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-(methoxymethoxy)phenyl)boronic acid: is an organoboron compound with the molecular formula C8H10BClO4 . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chloro group at the 4-position and a methoxymethoxy group at the 2-position. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-(methoxymethoxy)iodobenzene with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: (4-Chloro-2-(methoxymethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a transition metal catalyst.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Protic Acids: For protodeboronation reactions.
Major Products:
Biaryls: From Suzuki-Miyaura cross-coupling.
Phenols: From oxidation reactions.
Aryl Chlorides: From protodeboronation reactions.
Aplicaciones Científicas De Investigación
Chemistry: (4-Chloro-2-(methoxymethoxy)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds .
Mecanismo De Acción
The primary mechanism of action for (4-Chloro-2-(methoxymethoxy)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a palladium complex to form a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
- 4-Methoxyphenylboronic acid
- 4-Chloro-2-methoxyphenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
Comparison:
- 4-Methoxyphenylboronic acid: Lacks the chloro substituent, making it less reactive in certain cross-coupling reactions .
- 4-Chloro-2-methoxyphenylboronic acid: Similar structure but lacks the methoxymethoxy group, which can influence its reactivity and solubility .
- 4-(Trifluoromethoxy)phenylboronic acid: Contains a trifluoromethoxy group, which significantly alters its electronic properties and reactivity compared to (4-Chloro-2-(methoxymethoxy)phenyl)boronic acid .
Uniqueness: The presence of both the chloro and methoxymethoxy groups in this compound provides unique reactivity and solubility properties, making it particularly useful in specific synthetic applications .
Propiedades
Fórmula molecular |
C8H10BClO4 |
|---|---|
Peso molecular |
216.43 g/mol |
Nombre IUPAC |
[4-chloro-2-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H10BClO4/c1-13-5-14-8-4-6(10)2-3-7(8)9(11)12/h2-4,11-12H,5H2,1H3 |
Clave InChI |
ZNOWREWTFBTJOP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)Cl)OCOC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


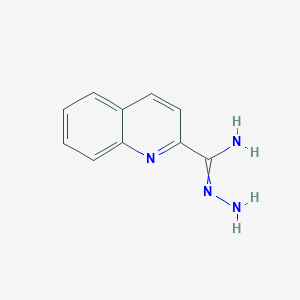
![6-Aminothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11821568.png)
![rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B11821570.png)
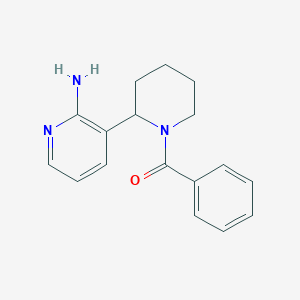


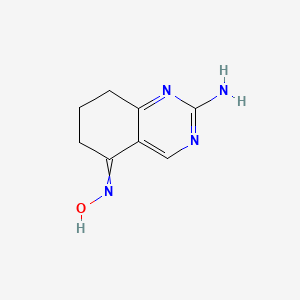
![{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanamine](/img/structure/B11821619.png)
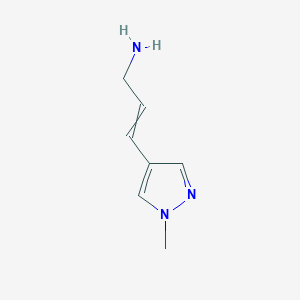
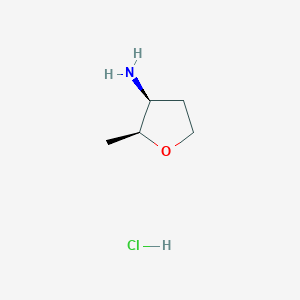

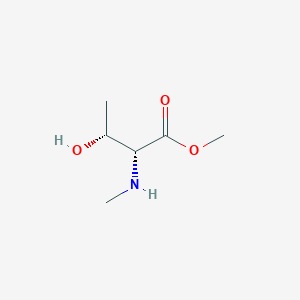

![N-[1-chloro-3-(hydroxyimino)propan-2-ylidene]hydroxylamine](/img/structure/B11821655.png)
